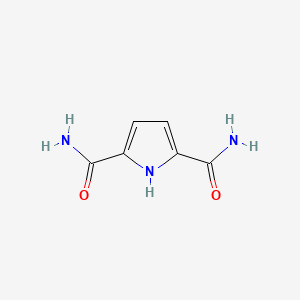

1H-Pyrrole-2,5-dicarboxamide

Vue d'ensemble

Description

1H-Pyrrole-2,5-dicarboxamide (PDC) is an organic compound that has been used for various scientific research applications. It is an aromatic heterocyclic compound and is composed of a pyrrole ring with two carboxamide groups. PDC has been used as a building block in the synthesis of other compounds, such as peptides, amino acids and other organic molecules. It is also used in the production of pharmaceuticals, dyes, and other chemicals.

Applications De Recherche Scientifique

Activité biologique et conception de médicaments

Les dérivés du pyrrole sont connus pour leurs activités biologiques diverses, ce qui les rend précieux dans la conception de médicaments. Ils ont été utilisés dans le développement de divers produits thérapeutiques, notamment des fongicides, des antibiotiques, des anti-inflammatoires, des médicaments hypolipidémiants, des agents antitumoraux, et plus encore . Le groupement pyrrole est une caractéristique commune à de nombreux composés pharmacologiquement actifs en raison de sa capacité à interagir avec les cibles biologiques.

Applications antivirales

La sous-unité pyrrole a montré un potentiel dans l'inhibition de la transcriptase inverse dans le VIH-1 et des protéines kinases des ADN polymérases cellulaires . Cela suggère que le 1H-pyrrole-2,5-dicarboxamide pourrait être exploré pour ses propriétés antivirales, en particulier dans le développement de traitements contre le VIH et d'autres infections virales.

Marqueur du diabète et formation des produits de glycation avancés (AGE)

Les dérivés du pyrrole-2-carboxaldéhyde (Py-2-C), qui partagent une structure pyrrolique similaire, ont été isolés de sources naturelles et sont connus pour former des produits de glycation avancés (AGE) . Ces composés, y compris le marqueur moléculaire du diabète bien connu, la pyrraline, sont produits après des réactions séquentielles in vivo et ont un squelette Py-2-C . Cela indique le potentiel du this compound dans la recherche sur le diabète et en tant que biomarqueur de la progression de la maladie.

Synthèse de produits naturels

Les caractéristiques structurales des dérivés du pyrrole les rendent importants dans la synthèse de produits naturels . Leur présence dans diverses sources naturelles comme les champignons, les plantes et les micro-organismes met en évidence leur importance dans les voies de biosynthèse et le potentiel d'applications en biologie synthétique.

Activités physiologiques

Les dérivés du pyrrole présentent une gamme d'activités physiologiques en raison de leur diversité structurale . Cela inclut leur rôle dans la prévention et le traitement des maladies liées au mode de vie, qui sont souvent liées à l'alimentation et à d'autres facteurs de risque. L'étude de ces composés peut conduire à une meilleure compréhension des mécanismes de la maladie et au développement de nouvelles stratégies thérapeutiques.

Diversité structurale dans les micro-organismes et les plantes

Il existe une différence structurale claire entre les dérivés du pyrrole isolés des micro-organismes et ceux des plantes ou des champignons . Cette diversité peut être exploitée dans la recherche de nouveaux composés aux propriétés et applications uniques dans divers domaines de la recherche, notamment les produits pharmaceutiques.

Applications pharmaceutiques

Certains dérivés du pyrrole portant un chromophore morpholine ont attiré l'attention pour leur utilisation potentielle dans les applications pharmaceutiques . Les relations structure-activité entre la longueur de la chaîne carbonée et l'activité physiologique sont particulièrement intéressantes pour l'élucidation de nouveaux candidats médicaments.

Développement de biomarqueurs

Des rapports récents indiquent que les dérivés du pyrrole pourraient avoir des utilisations futures possibles en tant que biomarqueurs . Cela ouvre des voies de recherche sur la détection précoce et la détermination des stades de la maladie, ce qui est crucial pour un traitement et une prise en charge efficaces.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1H-Pyrrole-2,5-dicarboxamide may also interact with various biological targets.

Mode of Action

Based on the properties of structurally similar compounds, it can be inferred that this compound may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of this compound is 11011 , which is within the range generally considered favorable for good bioavailability.

Result of Action

It has been reported that this compound isolated from an endophytic fungus acts as a quorum sensing inhibitor and antibiotic accelerant against pseudomonas aeruginosa .

Analyse Biochimique

Biochemical Properties

1H-Pyrrole-2,5-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can bind to enzymes such as metalloproteases, altering their activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.

Propriétés

IUPAC Name |

1H-pyrrole-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIPNKZUNZIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616396 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719278-42-9 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of the amide substituents in 1H-Pyrrole-2,5-dicarboxamide affect its coordination chemistry?

A1: Research shows that modifying the amide substituents in this compound significantly influences its coordination behavior with metal ions. For instance, N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide acts as a tridentate ligand, coordinating through deprotonated pyrrole and amide nitrogen atoms with cobalt(III) and nickel(II) to form octahedral complexes []. Conversely, N,N'-Dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and N,N'-diphenyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide, despite also forming bis(tridentate) complexes with cobalt, are only deprotonated at the pyrrole nitrogen, coordinating through the thioamide sulfur atoms instead []. This highlights the significant role of substituent selection in dictating the coordination mode and resulting complex geometry.

Q2: Can this compound derivatives act as building blocks for supramolecular assemblies?

A2: Yes, certain derivatives of this compound demonstrate potential for supramolecular assembly. For example, reacting N,N-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-carboxamide with cobalt(II) chloride yielded a dinuclear helicate complex []. This complex formation highlights the ability of strategically designed this compound derivatives to participate in self-assembly processes, opening avenues for applications in supramolecular chemistry and materials science.

Q3: Have any studies investigated the anion recognition capabilities of this compound derivatives?

A3: Yes, research has explored the anion recognition properties of this compound derivatives containing pyrrole, amide, and azine groups []. Studies used NMR titrations to determine the association constants of complexes formed between these host molecules and various guest anions (Cl−, CH3CO2−, NO3−, H2PO4−, BF4−, PF6−) []. This research suggests that specific structural motifs within this compound derivatives can impart anion recognition abilities, making them potentially useful in sensing and separation applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)